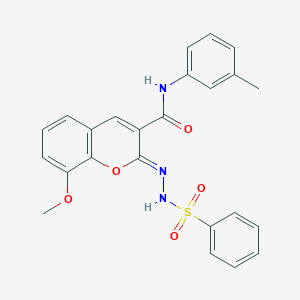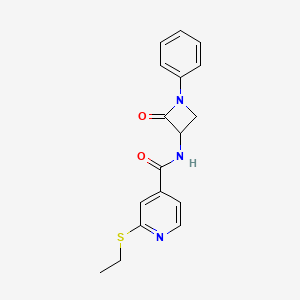
2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with an ethylsulfanyl group and a carboxamide group, as well as an azetidinone moiety attached to a phenyl group. The unique structural features of this compound make it an interesting subject for chemical research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between a ketene and an imine. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the azetidinone ring.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where an appropriate ethylsulfanyl precursor reacts with a halogenated pyridine derivative.
Coupling of the Azetidinone and Pyridine Moieties: The final step involves coupling the azetidinone intermediate with the pyridine derivative. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidinone ring can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Halogenated derivatives can be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenated pyridine derivatives, nucleophiles or electrophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
科学研究应用
Chemistry
In chemistry, 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent. The azetidinone moiety is known for its presence in various bioactive compounds, including antibiotics and enzyme inhibitors. Research into the biological activity of this compound could lead to the discovery of new drugs or therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, coatings, and other materials.
作用机制
The mechanism of action of 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The azetidinone moiety, for example, is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide
- 2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide
- 2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide may exhibit unique properties due to the specific positioning of the ethylsulfanyl group and the pyridine ring
属性
IUPAC Name |
2-ethylsulfanyl-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-23-15-10-12(8-9-18-15)16(21)19-14-11-20(17(14)22)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBORZJMDQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)

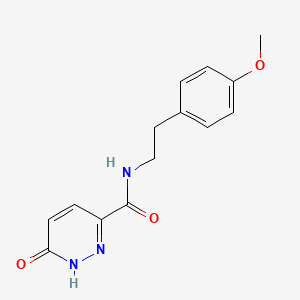
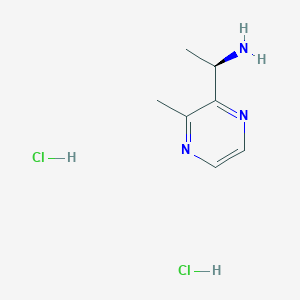
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)
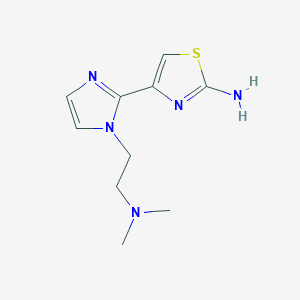

![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)
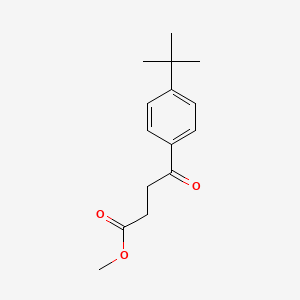
methanone](/img/structure/B2615514.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)
